molecular formula C10H18N2O5 B14432328 Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate CAS No. 79448-17-2

Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate

Cat. No.: B14432328
CAS No.: 79448-17-2
M. Wt: 246.26 g/mol
InChI Key: DVUGLGUUPJQIJA-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The nitrosamino group can be introduced through a nitrosation reaction, where a secondary amine is treated with a nitrosating agent like sodium nitrite in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is usually purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester and nitrosamino functionalities into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosamine-related carcinogenicity.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon metabolic activation.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate involves its interaction with biological molecules through its ester and nitrosamino groups. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can interact with DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate is unique due to the presence of the nitrosamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in fields such as medicinal chemistry and toxicology .

Properties

CAS No.

79448-17-2

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 5-[(3-methoxy-3-oxopropyl)-nitrosoamino]pentanoate

InChI

InChI=1S/C10H18N2O5/c1-16-9(13)5-3-4-7-12(11-15)8-6-10(14)17-2/h3-8H2,1-2H3

InChI Key

DVUGLGUUPJQIJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCN(CCC(=O)OC)N=O

Origin of Product

United States

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